molecular formula C14H18INO B5108961 1-(4-iodobenzoyl)-2,6-dimethylpiperidine

1-(4-iodobenzoyl)-2,6-dimethylpiperidine

Cat. No. B5108961
M. Wt: 343.20 g/mol
InChI Key: CGHDWWHNQZLWNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-iodobenzoyl)-2,6-dimethylpiperidine, commonly known as IDIPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. IDIPP is a piperidine derivative that is structurally similar to other compounds such as MDPV and α-PVP, both of which are known for their psychoactive effects. However, IDIPP does not possess any psychoactive properties and is primarily used for scientific research purposes.

Mechanism of Action

The mechanism of action of IDIPP is not fully understood. However, it is believed to act as a dopamine reuptake inhibitor. This means that it inhibits the reuptake of dopamine, leading to an increase in dopamine levels in the brain. This mechanism of action is similar to other psychoactive compounds, but IDIPP does not possess any psychoactive effects.
Biochemical and Physiological Effects:
IDIPP has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that IDIPP inhibits the reuptake of dopamine, norepinephrine, and serotonin. It has also been shown to have an affinity for the dopamine transporter. In vivo studies have shown that IDIPP increases locomotor activity in rats, indicating a potential stimulant effect.

Advantages and Limitations for Lab Experiments

One of the main advantages of IDIPP is its high purity and quality, which makes it an ideal reference compound for forensic toxicology and analytical chemistry. It is also relatively easy to synthesize, which makes it readily available for scientific research purposes. One of the limitations of IDIPP is that its mechanism of action is not fully understood, which limits its potential applications in research.

Future Directions

There are several future directions for IDIPP research. One area of interest is the development of analytical methods for the detection of piperidine derivatives in biological samples. Another area of interest is the investigation of the potential therapeutic applications of IDIPP. It has been suggested that IDIPP may have potential as a treatment for depression and other psychiatric disorders. Further research is needed to fully understand the potential applications of IDIPP in scientific research.

Synthesis Methods

The synthesis method for IDIPP involves the reaction of 1-(4-iodobenzoyl) piperidine with 2,6-dimethylpiperidine in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the purity and yield of the final product. The synthesis method has been optimized to produce high-quality IDIPP for scientific research purposes.

Scientific Research Applications

IDIPP has been extensively studied for its potential applications in scientific research. One of the primary uses of IDIPP is as a reference compound in forensic toxicology. IDIPP is used as a reference standard to identify and quantify other piperidine derivatives in biological samples. It is also used in the development of analytical methods for the detection of piperidine derivatives in forensic samples.

properties

IUPAC Name

(2,6-dimethylpiperidin-1-yl)-(4-iodophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18INO/c1-10-4-3-5-11(2)16(10)14(17)12-6-8-13(15)9-7-12/h6-11H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGHDWWHNQZLWNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1C(=O)C2=CC=C(C=C2)I)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,6-Dimethylpiperidin-1-yl)(4-iodophenyl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.